molecular formula C27H21Cl2NO4 B284788 2-(methoxycarbonyl)phenyl 4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate

2-(methoxycarbonyl)phenyl 4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate

Cat. No.: B284788
M. Wt: 494.4 g/mol
InChI Key: KVINNEUXOBBPAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methoxycarbonyl)phenyl 4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the cyclopenta[c]quinoline family, which has been extensively studied due to its diverse biological activities.

Mechanism of Action

The mechanism of action of 2-(Methoxycarbonyl)phenyl 4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate is not fully understood. However, it is believed to exert its biological effects by interacting with specific molecular targets in the body, including enzymes, receptors, and ion channels.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of various enzymes, including protein kinases and phosphodiesterases. Additionally, this compound has been shown to modulate the activity of various ion channels, including calcium and potassium channels.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(Methoxycarbonyl)phenyl 4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate in lab experiments include its high potency and specificity for certain molecular targets. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and expertise to handle this compound safely.

Future Directions

There are several future directions for research on 2-(Methoxycarbonyl)phenyl 4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate. One potential direction is to further investigate the mechanism of action of this compound and identify additional molecular targets that it may interact with. Another potential direction is to explore the potential applications of this compound in the treatment of other diseases beyond cancer, inflammation, and neurological disorders.
Conclusion:
In conclusion, this compound is a chemical compound that has significant potential in various fields of scientific research. While much remains to be understood about the mechanism of action of this compound, its high potency and specificity make it an attractive candidate for further study.

Synthesis Methods

The synthesis of 2-(Methoxycarbonyl)phenyl 4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate involves the reaction of 2-(Methoxycarbonyl)phenyl 4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid with a suitable esterifying agent. The reaction is typically carried out under mild conditions and yields the desired product in good yields.

Scientific Research Applications

2-(Methoxycarbonyl)phenyl 4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate has been the subject of extensive research due to its potential applications in various fields. In the field of medicinal chemistry, this compound has been studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurological disorders.

Properties

Molecular Formula

C27H21Cl2NO4

Molecular Weight

494.4 g/mol

IUPAC Name

(2-methoxycarbonylphenyl) 4-(2,4-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate

InChI

InChI=1S/C27H21Cl2NO4/c1-33-27(32)20-5-2-3-8-24(20)34-26(31)15-9-12-23-21(13-15)17-6-4-7-18(17)25(30-23)19-11-10-16(28)14-22(19)29/h2-6,8-14,17-18,25,30H,7H2,1H3

InChI Key

KVINNEUXOBBPAZ-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1OC(=O)C2=CC3=C(C=C2)NC(C4C3C=CC4)C5=C(C=C(C=C5)Cl)Cl

Canonical SMILES

COC(=O)C1=CC=CC=C1OC(=O)C2=CC3=C(C=C2)NC(C4C3C=CC4)C5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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